molecular formula C19H14ClN5 B3035385 4-(Allylamino)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile CAS No. 320418-27-7

4-(Allylamino)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile

Cat. No.: B3035385
CAS No.: 320418-27-7
M. Wt: 347.8 g/mol
InChI Key: HQJGZBOXBMKVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Allylamino)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allylamino)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactionsThe reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(Allylamino)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-(Allylamino)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Allylamino)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
  • 4-(Methylamino)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile

Uniqueness

4-(Allylamino)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is unique due to the presence of the allylamino group, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(prop-2-enylamino)-2-pyridin-4-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5/c1-2-9-23-19-16(12-21)17(13-3-5-15(20)6-4-13)24-18(25-19)14-7-10-22-11-8-14/h2-8,10-11H,1,9H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJGZBOXBMKVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401131228
Record name 4-(4-Chlorophenyl)-6-(2-propen-1-ylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320418-27-7
Record name 4-(4-Chlorophenyl)-6-(2-propen-1-ylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320418-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-6-(2-propen-1-ylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Allylamino)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
Reactant of Route 2
Reactant of Route 2
4-(Allylamino)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
Reactant of Route 3
4-(Allylamino)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
Reactant of Route 4
Reactant of Route 4
4-(Allylamino)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
Reactant of Route 5
4-(Allylamino)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
Reactant of Route 6
Reactant of Route 6
4-(Allylamino)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.